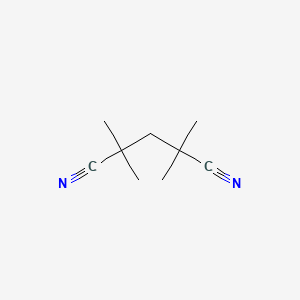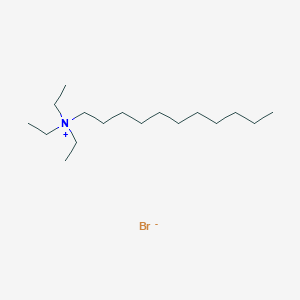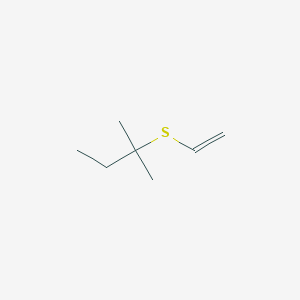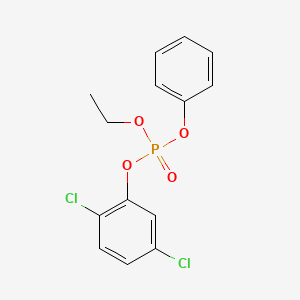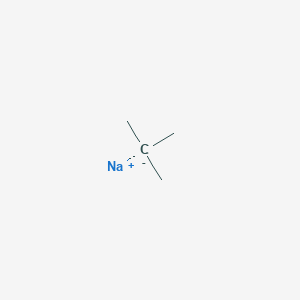
sodium;2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane with sodium metal under controlled conditions. This reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at elevated temperatures to facilitate the formation of the sodium-carbon bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of specialized reactors that can maintain the necessary temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromine, chlorine) are commonly used in substitution reactions.
Elimination: Strong bases like sodium hydroxide or potassium hydroxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution: The major products are typically alkyl halides.
Elimination: The primary products are alkenes, such as 2-methylpropene.
Oxidation and Reduction: Depending on the reagents used, the products can vary widely, including alcohols or alkanes.
Aplicaciones Científicas De Investigación
Sodium;2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the study of metabolic pathways and enzyme reactions involving alkyl groups.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for more complex molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium;2-methylpropane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or carbanion, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved can vary widely based on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropane (Isobutane): The parent hydrocarbon from which sodium;2-methylpropane is derived.
2-Chloro-2-methylpropane: A halogenated derivative that undergoes similar substitution and elimination reactions.
2-Methylpropene: An alkene formed through the elimination reactions of this compound.
Uniqueness
This compound is unique due to the presence of the sodium atom, which imparts distinct reactivity compared to its parent hydrocarbon and other derivatives. This makes it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
39712-23-7 |
|---|---|
Fórmula molecular |
C4H9Na |
Peso molecular |
80.10 g/mol |
Nombre IUPAC |
sodium;2-methylpropane |
InChI |
InChI=1S/C4H9.Na/c1-4(2)3;/h1-3H3;/q-1;+1 |
Clave InChI |
BBCAQPYJVYMQFB-UHFFFAOYSA-N |
SMILES canónico |
C[C-](C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


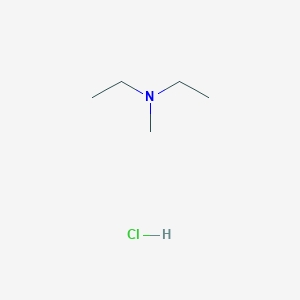
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)

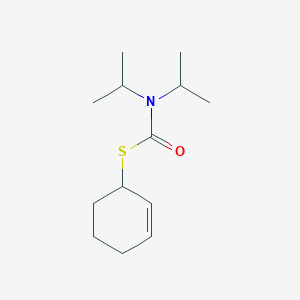

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
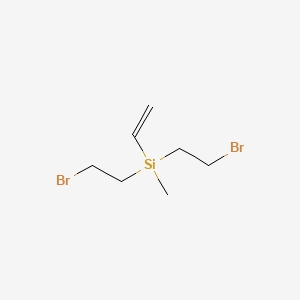
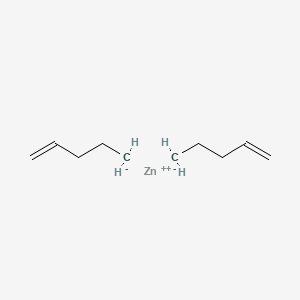
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
